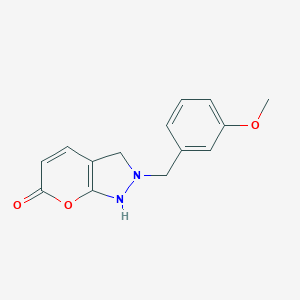
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolone derivatives and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. It has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is its potential therapeutic applications in various diseases. Additionally, this compound can be synthesized using various methods, making it easily accessible for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- research. One of the future directions is to study its potential as a neuroprotective agent. Additionally, this compound can be further studied for its potential as an anti-inflammatory and antioxidant agent. Furthermore, its potential as an anticancer agent can be explored in more detail. Finally, the development of novel synthetic methods for this compound can also be a future direction for research.
Conclusion:
In conclusion, Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has shown potential therapeutic applications in various scientific research studies. This compound can be synthesized using various methods and has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways in the body. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for research.
Méthodes De Synthèse
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- can be synthesized using various methods, including the one-pot three-component reaction, microwave-assisted synthesis, and green synthesis. The one-pot three-component reaction involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a catalytic amount of acetic acid. Microwave-assisted synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a solvent under microwave irradiation. Green synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a green catalyst under solvent-free conditions.
Applications De Recherche Scientifique
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has shown potential therapeutic applications in various scientific research studies. This compound has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Additionally, it has been studied for its potential as an analgesic, anticonvulsant, and antidepressant agent.
Propriétés
Numéro CAS |
142733-19-5 |
|---|---|
Nom du produit |
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- |
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-[(3-methoxyphenyl)methyl]-1,3-dihydropyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-2-3-10(7-12)8-16-9-11-5-6-13(17)19-14(11)15-16/h2-7,15H,8-9H2,1H3 |
Clé InChI |
QRIDYEWJGJFRQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
SMILES canonique |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
Autres numéros CAS |
142733-19-5 |
Synonymes |
2-((3-methoxyphenyl)methyl)pyrano(2-3-c)pyrazol-6(1H)-one HA 29 HA-29 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



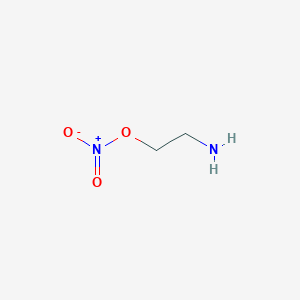
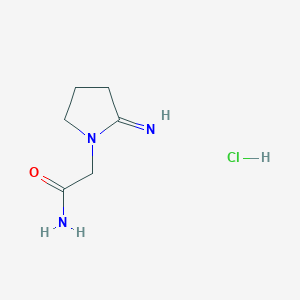
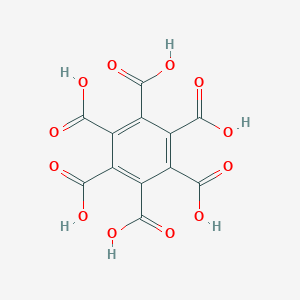
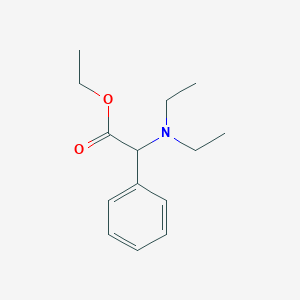
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
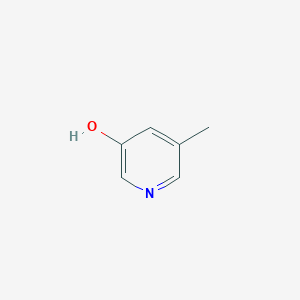
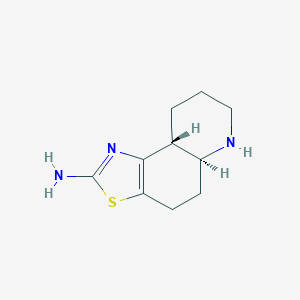
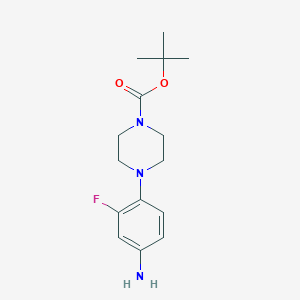
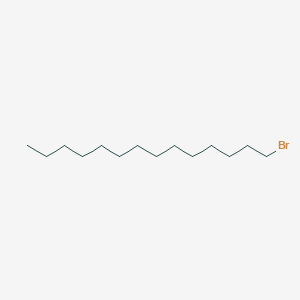
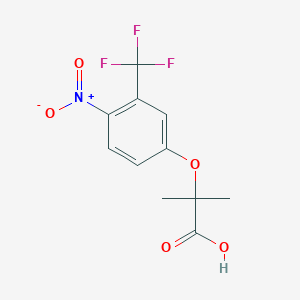


![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)